

Pharmacokinetic Profile of Single-Dose Nebacumab in Sepsis: A Technical Guide

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Compound of Interest

Compound Name: *nebacumab*

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This technical guide provides a comprehensive overview of the pharmacokinetic profile of a single dose of **nebacumab** (HA-1A), a human IgM monoclonal antibody targeting the lipid A component of endotoxin, in patients with sepsis. The information presented is collated from key clinical investigations to support further research and drug development efforts in the field of sepsis therapeutics. **Nebacumab** was developed for the treatment of Gram-negative sepsis; however, it was later withdrawn as it did not reduce mortality in clinical trials.^[1] Despite its withdrawal, the study of its pharmacokinetics provides valuable insights for the development of future monoclonal antibody therapies for sepsis.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of single-dose **nebacumab** in both adult and pediatric sepsis patients are summarized in the tables below. These data are derived from studies employing one-compartment and two-compartment open models to describe the drug's behavior.

Table 1: Pharmacokinetic Parameters of Single-Dose **Nebacumab** in Adult Sepsis Patients

Parameter	Value (Mean ± SEM)	Dosage Group(s)	Pharmacokinetic Model	Reference
Apparent Volume of Distribution (Vd)	48.5 ± 4.5 mL/kg	25 mg, 100 mg, 250 mg	One-Compartment	[2]
Serum Clearance (CL)	2.8 ± 0.4 mL/kg·h	25 mg, 100 mg, 250 mg	One-Compartment	[2]
Serum Half-Life (t½)	15.9 ± 1.5 h	25 mg, 100 mg, 250 mg	One-Compartment	[2]
Serum Level (1-hour post-100 mg dose)	33.2 ± 2.4 µg/mL	100 mg	Not Applicable	[2]
Serum Level (24-hour post-100 mg dose)	9.1 ± 1.6 µg/mL	100 mg	Not Applicable	[2]

Table 2: Pharmacokinetic Parameters of Single-Dose **Nebacumab** in Pediatric Sepsis Patients

Parameter	Value (Mean \pm SD)	Patient Subgroup	Pharmacokinetic Model	Reference
Clearance (CL)	6.1 \pm 2.0 mL/kg/hour	Studied for 36 hours	One-Compartment	[3]
Apparent Volume of Distribution at Steady State (Vss)	0.11 \pm 0.03 L/kg	Studied for 36 hours	One-Compartment	[3]
Elimination Half-Life ($t_{1/2}$)	14.5 \pm 6.8 hours	Studied for 36 hours	One-Compartment	[3]
Plasma Concentration (post-infusion)	30.7 \pm 14.5 mg/L	Studied for 36 hours	Not Applicable	[3]
Clearance (CL)	1.5 \pm 1.4 mL/hr/kilogram	Studied for 72 hours	Two-Compartment	[3]
Apparent Volume of Distribution at Steady State (Vss)	0.2 \pm 0.02 L/kg	Studied for 72 hours	Two-Compartment	[3]

Experimental Protocols

The pharmacokinetic data presented were derived from multicenter clinical trials involving patients with sepsis syndrome or septic shock. The methodologies employed in these key studies are detailed below.

Study in Adult Sepsis Patients

- Study Design: A clinical trial was conducted to evaluate the safety, pharmacokinetics, and immunogenicity of HA-1A in septic patients.[2]
- Patient Population: The study enrolled thirty-four adult patients with sepsis syndrome.[2]

- Dosage and Administration: Patients received a single intravenous infusion of either 25 mg, 100 mg, or 250 mg of HA-1A.[2]
- Pharmacokinetic Sampling: Serum levels of HA-1A were measured before the infusion and at frequent intervals after the infusion.[2]
- Analytical Method: A radiometric assay was used to determine HA-1A serum levels.[2]
- Pharmacokinetic Analysis: A one-compartment pharmacokinetic model was fitted to the measured serum concentrations to describe the changes in HA-1A levels over time.[2] The model accurately described the data with a high correlation coefficient ($r^2 = .99$).[2] The study found that the dose administered and the presence of Gram-negative bacterial infection did not significantly influence the volume of distribution or serum clearance.[2]

Study in Pediatric Sepsis Patients

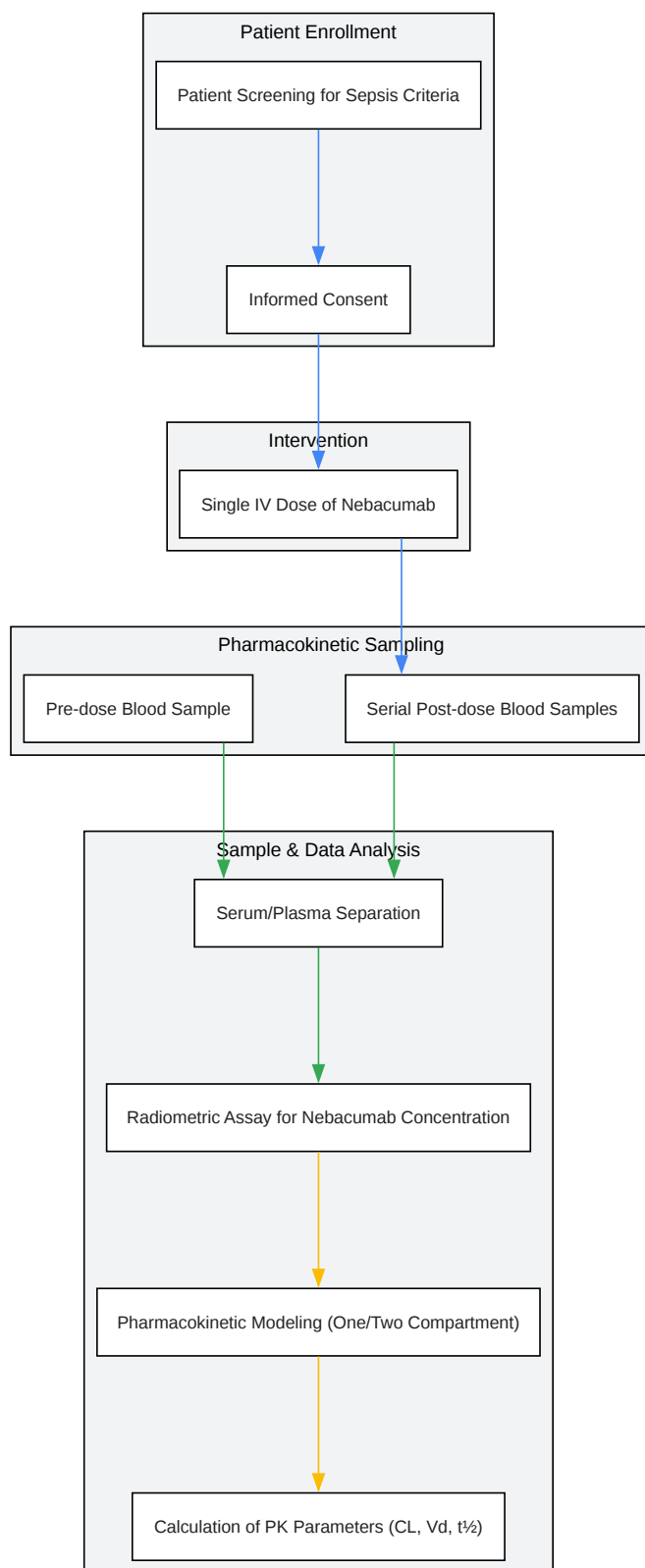
- Study Design: A multicenter trial was conducted to evaluate the pharmacokinetics and safety of HA-1A in pediatric patients with sepsis syndrome or septic shock.[3]
- Patient Population: Forty-two pediatric patients, with a mean age of 7 years and 10 months, were included in the study.[3]
- Dosage and Administration: Patients received a single infusion of HA-1A at a dose of 3 mg/kg, with a maximum dose of 100 mg.[3]
- Pharmacokinetic Modeling:
 - For the majority of patients studied over a 36-hour period, a one-compartment open model best described the pharmacokinetic behavior of HA-1A.[3]
 - In a smaller subset of three patients studied for 72 hours, a biexponential function, indicative of a two-compartment open model, provided a better fit for the pharmacokinetic data.[3] This suggests a more complex distribution and elimination pattern over a longer observation period.
- Key Findings: The study noted that clearance and the apparent volume of distribution at steady state were larger in pediatric patients compared to previously reported values in

adults with sepsis syndrome.[3] However, the elimination half-life and plasma concentration after infusion were similar to those observed in adults.[3] No age-related differences in pharmacokinetics were detected within the pediatric population, and the drug's disposition was not affected by renal or hepatic dysfunction.[3]

Visualizations

Experimental Workflow for Nebacumab Pharmacokinetic Assessment

The following diagram illustrates the general workflow for assessing the pharmacokinetics of a single dose of **nebacumab** in sepsis patients, from patient enrollment to data analysis.



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Caption: Workflow for **Nebacumab** Pharmacokinetic Study.

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Address: 3281 E Guasti Rd

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Email: info@benchchem.com